![molecular formula C12H14N2O B3111922 Benzonitrile, 4-(3-hydroxy-1-piperidinyl)- CAS No. 186651-01-4](/img/structure/B3111922.png)
Benzonitrile, 4-(3-hydroxy-1-piperidinyl)-
Overview
Description
“Benzonitrile, 4-(3-hydroxy-1-piperidinyl)-” is a chemical compound with the molecular formula C12H14N2O . It is also known by other synonyms such as “4-(3-hydroxy-1-piperidinyl)benzonitrile” and "4-(3-Hydroxypiperidin-1-yl)-benzonitrile" .
Molecular Structure Analysis
The molecular structure of “Benzonitrile, 4-(3-hydroxy-1-piperidinyl)-” consists of a benzonitrile group attached to a piperidine ring via a hydroxy group . The molecular weight of this compound is 202.25 .Scientific Research Applications
Pharmaceutical Industry
Piperidine derivatives, such as “4-(3-hydroxypiperidin-1-yl)benzonitrile”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The piperidine moiety is a common structure in many drugs, indicating the potential of “4-(3-hydroxypiperidin-1-yl)benzonitrile” in drug design and synthesis .
Synthesis of Biologically Active Piperidines
The compound can be used in the synthesis of biologically active piperidines . This process involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Antitumor Activity
A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized, and the antiproliferative activity of these compounds against four human tumor cell lines (MGC-803, PC-3, A549, H1975) was evaluated . This suggests that “4-(3-hydroxypiperidin-1-yl)benzonitrile” could potentially be used in the development of new antitumor drugs .
Chemical Synthesis
The compound can be used in chemical synthesis, particularly in the formation of 1,4,5,6-tetrahydropyridine . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .
Material Science
Given the wide range of applications of piperidine derivatives in various fields, “4-(3-hydroxypiperidin-1-yl)benzonitrile” could potentially be used in material science . However, specific applications in this field would require further research .
Analytical Chemistry
In analytical chemistry, “4-(3-hydroxypiperidin-1-yl)benzonitrile” could potentially be used as a reference compound or internal standard, given its defined structure and properties .
Safety and Hazards
The safety data sheet for benzonitrile indicates that it is a combustible liquid and can be harmful if swallowed or in contact with skin . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
properties
IUPAC Name |
4-(3-hydroxypiperidin-1-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-8-10-3-5-11(6-4-10)14-7-1-2-12(15)9-14/h3-6,12,15H,1-2,7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVGETHPJOYMHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzonitrile, 4-(3-hydroxy-1-piperidinyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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